ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound with the molecular formula C19H26ClN3O5S and a molecular weight of 443.94 g/mol
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O5S/c1-2-28-19(25)22-12-10-21(11-13-22)18(24)15-6-7-16(20)17(14-15)29(26,27)23-8-4-3-5-9-23/h6-7,14H,2-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALDJPQPJVKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine to form 4-chloro-3-(piperidylsulfonyl)aniline. This intermediate is then reacted with ethyl 4-piperazinecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperazine ring, a sulfonamide group, and a chlorinated aromatic system. Its molecular formula is C14H18ClN3O4S, with a molecular weight of approximately 327.76 g/mol. The structural features contribute to its biological activity, making it a candidate for drug development.
Dopamine Receptor Agonism
Research has indicated that compounds similar to ethyl 4-[4-chloro-3-(piperidine-1-sulfonyl)benzoyl]piperazine-1-carboxylate can act as selective agonists for dopamine receptors, particularly the D3 subtype. A study highlighted the synthesis of various analogs to optimize their potency at the D3 receptor while minimizing activity at the D2 receptor, showcasing the importance of structural modifications in enhancing selectivity and efficacy .
Anticancer Potential
The compound's sulfonamide moiety has been linked to anticancer properties. Studies have shown that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs with similar piperazine structures have been tested for their ability to inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of metabolic pathways critical for cancer cell proliferation.
Inhibition of Enzymatic Activity
This compound may also serve as an inhibitor of specific enzymes involved in disease processes. For example, studies have demonstrated that piperazine-containing compounds can inhibit enzymes like soluble epoxide hydrolase, which plays a role in inflammation and pain pathways . This inhibition can lead to therapeutic effects in conditions such as chronic pain and inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the compound's structure affect its biological activity. The presence of the piperazine ring is essential for receptor binding and activity, while variations in the sulfonamide and aromatic groups can significantly alter pharmacokinetic properties such as solubility and metabolic stability .
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Essential for receptor interaction |
| Sulfonamide Group | Enhances anticancer activity |
| Chlorinated Aromatic System | Modulates binding affinity |
Case Study 1: Dopamine Receptor Agonists
A comprehensive study involved synthesizing over 100 analogs based on the core structure of this compound. The results indicated that specific substitutions on the piperazine ring significantly improved selectivity for D3 receptors over D2 receptors, suggesting potential applications in treating neuropsychiatric disorders .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of the compound were tested against multiple cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity and reduced side effects compared to existing chemotherapeutic agents. These findings support further investigation into this compound's potential as an anticancer drug .
Mechanism of Action
The mechanism by which ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. The piperidine and piperazine rings in the compound can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The sulfonyl group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound shares a similar piperidine structure but differs in the presence of a trifluoromethyl group instead of a sulfonyl group.
Ethyl piperidine-3-carboxylate: This compound has a similar piperidine ring but lacks the sulfonyl and chloro groups present in ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE.
Uniqueness
This compound is unique due to its combination of piperidine, piperazine, and sulfonyl groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications .
Biological Activity
Ethyl 4-[4-chloro-3-(piperidine-1-sulfonyl)benzoyl]piperazine-1-carboxylate, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity based on recent studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₇ClN₂O₆S
- Molecular Weight : 376.81 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in neurotransmitter regulation and inflammatory processes. Notably, it has been shown to interact with fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.
Inhibition of FAAH
Research indicates that this compound acts as a selective inhibitor of FAAH, leading to increased levels of endocannabinoids such as anandamide. This effect is particularly relevant in pain modulation and inflammatory responses:
- Study Findings : In animal models, administration of FAAH inhibitors has been associated with reduced pain sensitivity and inflammation, suggesting potential applications in analgesia .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Pseudomonas aeruginosa | 8 μg/mL |
This antimicrobial efficacy suggests its potential as a therapeutic agent in treating bacterial infections .
Anticonvulsant Activity
In addition to its antimicrobial properties, the compound has shown promise in anticonvulsant activity. Studies have reported that derivatives of piperazine exhibit significant effects in reducing seizure activity in various animal models:
- Case Study : A derivative exhibited marked anticonvulsant activity in the maximal electroshock (MES) test, indicating its potential for developing new antiepileptic drugs .
Safety and Toxicity Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary studies indicate low hemolytic activity against human red blood cells, suggesting a favorable safety margin:
| Concentration (μg/mL) | Hemolytic Rate (%) |
|---|---|
| 8 | < 5 |
| 16 | < 5 |
| 32 | < 5 |
These results indicate that even at higher concentrations, the compound maintains relative biosafety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
